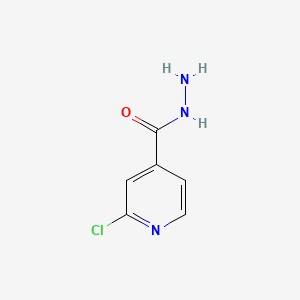

2-Chloro-isonicotinic acid hydrazide

Descripción general

Descripción

2-Chloro-isonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant biological activities, particularly in the treatment of tuberculosis. This compound is characterized by the presence of a chlorine atom at the second position of the isonicotinic acid hydrazide structure, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-isonicotinic acid hydrazide typically involves the reaction of 2-chloro-isonicotinic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Chloro-isonicotinic acid+Hydrazine hydrate→2-Chloro-isonicotinic acid hydrazide

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-isonicotinic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitubercular Activity

One of the primary applications of 2-chloro-isonicotinic acid hydrazide is in the treatment of tuberculosis. It is structurally related to isoniazid, a well-known antitubercular agent. Research indicates that derivatives of isonicotinic acid hydrazide exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's mechanism involves inhibition of mycolic acid synthesis, crucial for the bacterial cell wall integrity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has shown efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound could significantly reduce the viability of breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Analytical Chemistry

Sensing Applications

this compound has been utilized in the development of nanosensors for detecting various analytes. A notable application involves its use in gold nanoparticle-based sensors for the detection of isoniazid, showcasing high sensitivity and selectivity. This application is particularly relevant in pharmaceutical analysis where precise monitoring of drug concentrations is critical .

Materials Science

Coordination Complexes

The compound can form coordination complexes with metals, which are useful in materials science for applications such as catalysis and drug delivery systems. The ability to coordinate with metal ions enhances its functionality in creating metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of various hydrazide derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to that of standard treatments, reinforcing its potential as an alternative therapeutic agent against resistant strains of tuberculosis .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that this compound induced significant apoptosis at low concentrations. Flow cytometry analysis confirmed that the compound effectively arrested the cell cycle at the G0/G1 phase, leading to decreased cell proliferation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitubercular agent | Effective against Mycobacterium tuberculosis |

| Anticancer properties | Induces apoptosis in cancer cells | |

| Analytical Chemistry | Sensing applications | High sensitivity for detecting isoniazid |

| Materials Science | Formation of coordination complexes | Useful in catalysis and drug delivery systems |

Mecanismo De Acción

The mechanism of action of 2-Chloro-isonicotinic acid hydrazide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria.

Comparación Con Compuestos Similares

Isonicotinic acid hydrazide: Known for its antitubercular activity.

Nicotinic acid hydrazide: Used in the synthesis of various hydrazone derivatives.

2-Chloro-4-nitrobenzoic acid hydrazide: Studied for its antimicrobial properties.

Uniqueness: 2-Chloro-isonicotinic acid hydrazide is unique due to the presence of the chlorine atom, which can enhance its biological activity and chemical reactivity compared to other similar compounds.

Actividad Biológica

2-Chloro-isonicotinic acid hydrazide (CINAH) is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that include antimicrobial and potential anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

CINAH, with the molecular formula CHClNO, features a hydrazide functional group that contributes to its reactivity and biological activity. Its IUPAC name is 2-amino-6-chloroisonicotinic acid hydrazide, and it has a molecular weight of approximately 186.599 g/mol.

The primary mechanism by which CINAH exerts its biological effects is through the inhibition of mycolic acid synthesis in mycobacteria. Mycolic acids are essential components of the bacterial cell wall, particularly in Mycobacterium tuberculosis. CINAH interacts with enzymes such as catalase-peroxidase, which activates it into an active form that then inhibits enoyl-acyl carrier protein reductase, crucial for fatty acid elongation in the mycobacterial cell wall.

| Target Enzyme | Role in Mycobacterial Metabolism | Effect of CINAH |

|---|---|---|

| Catalase-peroxidase | Activation of CINAH | Converts to active form |

| Enoyl-acyl carrier protein reductase | Mycolic acid synthesis | Inhibition leads to cell death |

Antimicrobial Activity

CINAH has demonstrated significant antimicrobial activity against various strains of Mycobacterium tuberculosis, comparable to its parent compound, isoniazid. Studies have shown that CINAH exhibits a minimum inhibitory concentration (MIC) in the low micromolar range against these pathogens .

Case Study : A study conducted on the efficacy of CINAH against Mycobacterium bovis showed that it inhibited bacterial growth effectively, suggesting its potential as an antitubercular agent. The study employed disk diffusion methods to assess antibacterial activity, revealing promising results compared to standard treatments .

Antioxidant Properties

Emerging research indicates that CINAH may possess antioxidant properties. This potential is linked to its ability to scavenge free radicals and reduce oxidative stress within cells, which could have implications for cancer therapy.

Metabolism and Toxicity

CINAH is primarily metabolized in the liver through pathways involving N-acetyltransferase and cytochrome P450 enzymes. The metabolic products include N-acetyl-2-chloro-isonicotinic acid hydrazide and isonicotinic acid, which can exhibit hepatotoxic effects due to reactive intermediates formed during metabolism .

Table 2: Metabolic Pathways

| Metabolite | Pathway | Potential Effects |

|---|---|---|

| N-acetyl-2-chloro-isonicotinic acid | Acetylation | Hepatotoxicity potential |

| Isonicotinic acid | Further metabolism | Varies based on concentration |

Research Applications

CINAH has several applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new antitubercular agents.

- Pharmaceutical Industry : Used in synthesizing other biologically active compounds.

- Cancer Research : Investigated for its potential role in cancer therapies due to its antioxidant properties.

Propiedades

IUPAC Name |

2-chloropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIIYNBBSHJOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207180 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-04-2 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058481042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58481-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.